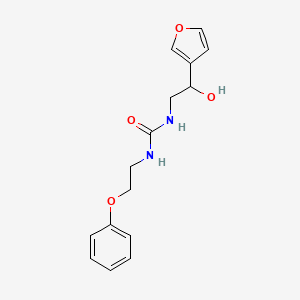
1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(2-phenoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(2-phenoxyethyl)urea, also known as FEU, is a chemical compound that has been widely studied for its potential therapeutic applications. FEU is a urea derivative that has shown promising results in various scientific research studies.
Aplicaciones Científicas De Investigación
Antioxidant Properties
A study by Ke Li et al. (2008) on a bromophenol compound isolated from the marine red alga Polysiphonia urceolata, demonstrates significant DPPH radical-scavenging activity, indicating the potential for furan-containing compounds to serve as effective antioxidants (Li et al., 2008).
Antimicrobial Activity
Research by Chioma Donlawson et al. (2020) synthesized 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea and tested its bioactivity against various pathogens, showing broad-spectrum antimicrobial activity except against Bacillus subtilis. This suggests that furan and urea derivatives could be promising for the development of new antimicrobial agents (Donlawson et al., 2020).
Applications in Material Science
C. Ibeh (1998) discusses amino and furan resins, highlighting their utility in complementing and supplementing phenolic resins in various applications, including as thermosetting plastic materials. This underscores the versatility of furan derivatives in material science applications (Ibeh, 1998).
Drug Development and Bioactivity
A study on the synthesis and bioactivity of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists by C. Fotsch et al. (2001) provides an example of how furan and urea-containing compounds can be optimized for potent biological activity, offering potential pathways for drug development (Fotsch et al., 2001).
Solar Energy Conversion
Research by Se Hun Kim et al. (2011) on phenothiazine derivatives with furan linkers used in dye-sensitized solar cells highlights the role of furan derivatives in improving solar energy-to-electricity conversion efficiency, indicating their potential in renewable energy technologies (Kim et al., 2011).
Propiedades
IUPAC Name |
1-[2-(furan-3-yl)-2-hydroxyethyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c18-14(12-6-8-20-11-12)10-17-15(19)16-7-9-21-13-4-2-1-3-5-13/h1-6,8,11,14,18H,7,9-10H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUGMBZNYMHTNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(2-phenoxyethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

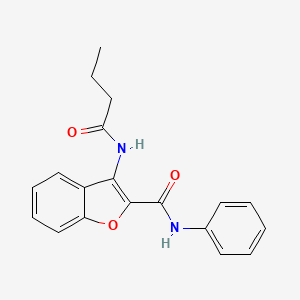
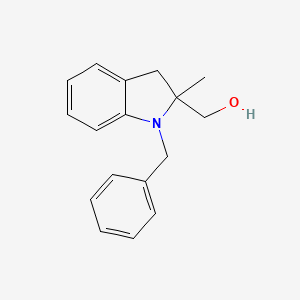
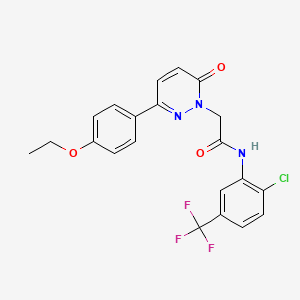
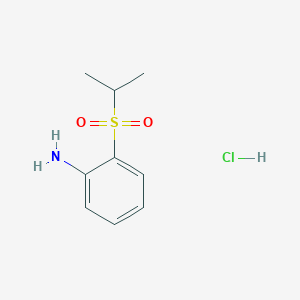

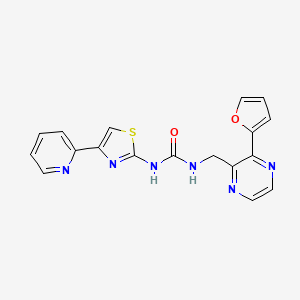

![3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2617846.png)
![2-((3-fluorobenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2617847.png)
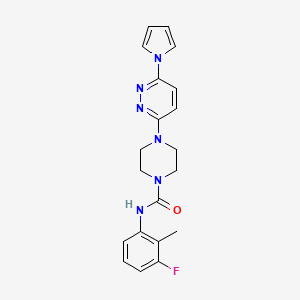
![N-[(4-cyclohexyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2617850.png)
![4-(3-fluorophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2617851.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2617853.png)
![2-[(2-Chloroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B2617855.png)